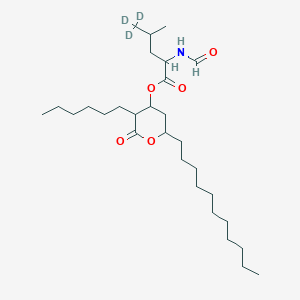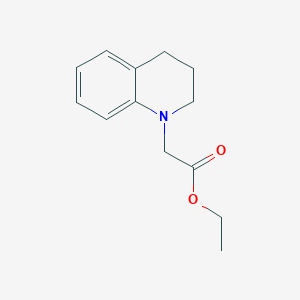
(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate” is a chemical compound with the empirical formula C15H22O2Si . It has a molecular weight of 262.42 . This compound is used as a chiral catalyst and ligand .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)CC@@HSi(C)c1ccccc1 . This indicates that the molecule contains a methyl ester group (COC=O), a dimethylphenylsilyl group (Si©c1ccccc1), and a hexene group (\C=C\C). Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a refractive index of 1.511 and a density of 0.984 g/mL at 25 °C .Scientific Research Applications
Synthesis of chiral (E)-crotylsilanes, which are intermediates in various organic syntheses, utilizes "(3S,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate" (Beresis, Solomon, Yang, Jain, & Panek, 2003).
The compound is involved in double stereodifferentiation reactions, particularly in Lewis acid promoted additions to produce nearly enantiomerically pure tetrahydrofurans (Panek & Beresis, 1993).
It is used in the synthesis of various complex molecules, like osmundalactone and L-(-)-forosamine, which have potential applications in pharmaceuticals and biochemistry (Saotome, Ono, & Akita, 2001).
The compound plays a role in the study of regio- and stereo-selectivity in organic reactions, which is crucial for the synthesis of specific molecular configurations (Ibuk, Tanak, Nemoto, & Yamamoto, 1989).
Its thermal oxidation behavior has been studied, providing insights into the decomposition and transformation processes of similar organic compounds (Whitlock & Nawar, 1976).
In electrochemical studies, it is used to understand conjugate addition reactions and regioselectivity in organic electrochemistry (Satoh, Suginome, & Tokuda, 1981).
It is involved in diastereoselective addition and allylic azide isomerization reactions, aiding in the asymmetric synthesis of γ-hydroxy-α-amino acid synthons (Panek, Yang, & Muler, 1992).
The combustion chemistry of methyl-3-hexenoate, a related compound, provides insight into the combustion and oxidation characteristics of biofuels (Gerasimov et al., 2020).
Properties
IUPAC Name |
methyl (E,3S)-3-[dimethyl(phenyl)silyl]hex-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2Si/c1-5-9-14(12-15(16)17-2)18(3,4)13-10-7-6-8-11-13/h5-11,14H,12H2,1-4H3/b9-5+/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBVSVWXXPCVKB-VZUFXWRPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@H](CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-(2-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148649.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)
